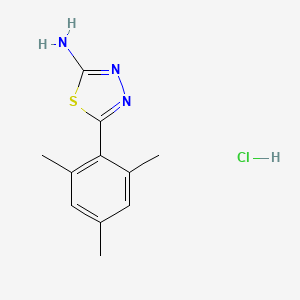

5-Mesityl-1,3,4-thiadiazol-2-amine hydrochloride

Descripción

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3S.ClH/c1-6-4-7(2)9(8(3)5-6)10-13-14-11(12)15-10;/h4-5H,1-3H3,(H2,12,14);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWGMLZGNBHKDKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C2=NN=C(S2)N)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 5-Mesityl-1,3,4-thiadiazol-2-amine hydrochloride typically involves the reaction of mesityl hydrazine with carbon disulfide in the presence of a base, followed by cyclization to form the thiadiazole ring. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity .

Análisis De Reacciones Químicas

5-Mesityl-1,3,4-thiadiazol-2-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.

Substitution: The mesityl group can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like nitric acid or halogens

Aplicaciones Científicas De Investigación

Anticancer Applications

Recent studies have highlighted the significant anticancer properties of thiadiazole derivatives, including 5-Mesityl-1,3,4-thiadiazol-2-amine hydrochloride. For instance:

- Mechanism of Action : Compounds with the thiadiazole structure have been shown to inhibit key cellular pathways involved in cancer proliferation. Specific derivatives have been identified as inhibitors of kinesin spindle protein (KSP), which is crucial for mitotic spindle function. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

- Cytotoxicity Studies : In vitro studies demonstrate that this compound exhibits potent cytotoxic effects against various cancer cell lines. For example, it has shown significant growth inhibition against breast cancer MCF-7 cells with an IC50 value of 0.28 µg/mL . Additionally, it has been effective against human gastric cancer and lung carcinoma cells, outperforming standard chemotherapeutic agents like Cisplatin .

Antimicrobial Activity

The 1,3,4-thiadiazole moiety is recognized for its antimicrobial properties:

- Broad-Spectrum Activity : Derivatives of this compound have demonstrated significant antibacterial and antifungal activities. They exhibit effectiveness against both Gram-positive and Gram-negative bacteria as well as various fungal strains .

- Potential Lead Compounds : The compound's structure allows for modifications that enhance its activity against resistant strains of bacteria and fungi. For instance, certain derivatives have shown higher antimicrobial efficacy compared to established antibiotics .

Other Therapeutic Potentials

In addition to its anticancer and antimicrobial properties, this compound exhibits potential in other therapeutic areas:

Data Table: Summary of Biological Activities

Case Study 1: Thiadiazole Derivatives in Cancer Therapy

A study published in a peer-reviewed journal explored the synthesis of various thiadiazole derivatives and their anticancer activities. The research focused on modifying the substituents on the thiadiazole ring to enhance potency against different cancer cell lines. Results indicated that certain modifications led to increased cytotoxicity and selectivity towards cancer cells compared to normal cells.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of a series of thiadiazole derivatives against multi-drug resistant bacteria. The study found that specific modifications improved the compounds' ability to inhibit bacterial growth significantly compared to traditional antibiotics.

Mecanismo De Acción

The mechanism of action of 5-Mesityl-1,3,4-thiadiazol-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. In the case of its anticancer activity, the compound may inhibit the STAT3 signaling pathway, which is involved in cell proliferation and survival .

Comparación Con Compuestos Similares

Comparative Analysis with Similar Thiadiazole Derivatives

Structural and Substituent Variations

The biological and physicochemical properties of thiadiazole derivatives are highly dependent on substituents at the 5-position of the thiadiazole ring. Key analogs include:

| Compound Name | Substituent at 5-position | Key Structural Features |

|---|---|---|

| 5-Mesityl-1,3,4-thiadiazol-2-amine | 2,4,6-Trimethylphenyl (Mesityl) | Bulky aromatic group; enhanced hydrophobicity |

| 5-Methyl-1,3,4-thiadiazol-2-amine | Methyl | Small alkyl group; moderate hydrophobicity |

| 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine | 4-Chlorophenyl | Electron-withdrawing group; improved binding affinity |

| 5-(Pyridine-4-yl)-1,3,4-thiadiazol-2-amine | Pyridinyl | Heteroaromatic ring; potential for π-π interactions |

Antimicrobial Activity:

- 5-Methyl-1,3,4-thiadiazol-2-amine exhibits moderate activity against E. coli, B. subtilis, and C. albicans (MIC: 25–50 µg/mL) .

- 5-Benzylthio Derivatives (e.g., 2a, 2c, 2e) show potent diuretic effects, with saluretic and natriuretic activity linked to carbonic anhydrase inhibition .

Antiviral Potential:

- N-Substituted Quinolinyl Thiadiazoles display binding energies of -8.1 to -5.4 kcal/mol against SARS-CoV-2 main protease (6LU7), with the thiadiazole ring enhancing binding efficiency .

Antioxidant Activity:

Physicochemical and ADME Properties

- LogP and Solubility: 5-Methyl Derivative: LogP ≈ 1.2 (moderate lipophilicity) . Quinolinyl Thiadiazoles: High gastrointestinal absorption (85–92%) but low blood-brain barrier permeability .

Actividad Biológica

Overview

5-Mesityl-1,3,4-thiadiazol-2-amine hydrochloride is a derivative of the 1,3,4-thiadiazole family, which has garnered attention for its diverse biological activities, particularly in anticancer research. This compound's structure allows it to interact with various biological targets, leading to significant therapeutic effects.

Chemical Structure and Synthesis

The compound is synthesized through a series of chemical reactions involving mesityl groups and thiadiazole moieties. The general synthesis pathway includes:

- Formation of Thiadiazole Ring : The initial step involves the cyclization of thiourea derivatives with appropriate carbonyl compounds.

- Substitution Reactions : Further modifications can introduce different substituents on the thiadiazole ring to enhance biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

- Cytotoxicity : The compound exhibits significant cytotoxic effects against several cancer cell lines. For example, it has shown an IC50 value of approximately 2.44 µM against LoVo (colon carcinoma) and 23.29 µM against MCF-7 (breast cancer) cells after 48 hours of incubation .

- Mechanism of Action : The proposed mechanisms include:

Comparative Efficacy

In comparison to other compounds within the same class, this compound demonstrates potent activity:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 5-Mesityl-1,3,4-thiadiazol-2-am. HCl | MCF-7 | 23.29 | Apoptosis induction |

| Thiadiazole Derivative A | MCF-7 | 26.12 | Cell cycle arrest |

| Thiadiazole Derivative B | LoVo | 2.44 | STAT3 inhibition |

Study on Anticancer Activity

A comprehensive study published in International Journal of Molecular Sciences evaluated various thiadiazole derivatives for their anticancer properties. The results indicated that compounds similar to 5-mesityl exhibited enhanced anti-proliferative effects due to structural modifications that favor interactions with cellular targets .

Mechanistic Insights

Molecular docking studies have suggested that the compound interacts with the ATP-binding site of CDK9 and inhibits its activity. This inhibition leads to reduced phosphorylation of RNA polymerase II, ultimately affecting gene expression related to cell cycle progression and apoptosis .

Q & A

Q. What is the standard synthesis protocol for 5-Mesityl-1,3,4-thiadiazol-2-amine hydrochloride, and what critical parameters influence yield and purity?

The synthesis typically involves refluxing mesityl-substituted precursors with thiosemicarbazide derivatives in acidic media (e.g., POCl₃ or acetic acid), followed by precipitation and recrystallization. Key parameters include:

- Reaction time and temperature : Extended reflux (~3–5 hours at 90–100°C) ensures complete cyclization of the thiadiazole ring .

- pH control : Adjusting pH to 8–9 with ammonia precipitates the product, minimizing impurities .

- Solvent selection : Recrystallization from DMF/acetic acid mixtures improves purity .

- Stoichiometric ratios : Excess carboxylic acid derivatives (0.11 mol vs. 0.1 mol thiosemicarbazide) enhance reaction efficiency .

Q. How can researchers verify the structural identity of this compound?

Methodological validation involves:

- Spectroscopic analysis : NMR (¹H/¹³C) to confirm aromatic protons and mesityl/thiadiazole backbone; FTIR for amine (-NH₂) and C-S stretching vibrations .

- Mass spectrometry : High-resolution MS to validate molecular ion peaks (e.g., [M+H]⁺ or [M-Cl]⁻ for the hydrochloride salt) .

- Elemental analysis : Matching calculated vs. observed C, H, N, S percentages .

- X-ray crystallography (if crystalline): Resolves bond angles and confirms stereoelectronic effects in the thiadiazole ring .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of 5-Mesityl-1,3,4-thiadiazol-2-amine derivatives?

Discrepancies may arise from:

- Purity variations : Impurities in synthesis (e.g., unreacted starting materials) can skew bioassay results. Implement HPLC or TLC for purity assessment .

- Experimental conditions : Differences in solvent (DMSO vs. aqueous buffers) or cell lines affect bioavailability. Standardize protocols using guidelines from ’s theoretical framework .

- Theoretical modeling : DFT calculations predict electronic properties (e.g., HOMO-LUMO gaps) to correlate structure-activity relationships .

- Meta-analysis : Cross-reference data from peer-reviewed studies (excluding unreliable sources like benchchem) to identify consensus mechanisms .

Q. How can researchers design experiments to probe the compound’s mechanism of action in enzyme inhibition?

A robust experimental framework includes:

- Enzyme kinetics : Measure IC₅₀ values via spectrophotometric assays (e.g., NADH depletion for dehydrogenases) under varied pH and temperature conditions .

- Docking studies : Use AutoDock Vina or Schrödinger Suite to simulate ligand-enzyme interactions, prioritizing residues with high binding affinity .

- Competitive inhibition assays : Compare Ki values with known inhibitors to classify inhibition type (competitive/non-competitive) .

- Mutagenesis : Engineer enzyme mutants (e.g., cysteine-to-serine substitutions) to test thiadiazole’s reliance on specific active-site residues .

Q. What advanced separation techniques optimize the purification of this compound from complex reaction mixtures?

- Membrane filtration : Nanofiltration (MWCO 200–300 Da) removes low-MW impurities while retaining the target compound .

- HPLC with C18 columns : Gradient elution (water/acetonitrile with 0.1% TFA) resolves closely related thiadiazole analogs .

- Ion-exchange chromatography : Exploit the hydrochloride salt’s polarity for selective retention on cationic resins .

- Crystallography-driven purification : Screen solvents (e.g., ethanol/water mixtures) to maximize crystal yield and purity .

Methodological Design Considerations

Q. How should researchers integrate computational and experimental approaches to study the compound’s reactivity?

- DFT/MD simulations : Model reaction pathways (e.g., nucleophilic substitution at the mesityl group) to identify rate-limiting steps .

- In situ spectroscopy : Use Raman or IR probes during synthesis to monitor intermediate formation .

- Kinetic isotope effects : Replace H with D in key positions to elucidate proton-transfer mechanisms .

- Cross-disciplinary validation : Align computational predictions with experimental data (e.g., X-ray structures) to refine theoretical models .

Q. What controls are essential when evaluating the compound’s stability under physiological conditions?

- pH stability assays : Incubate the compound in buffers (pH 2–9) and quantify degradation via LC-MS .

- Thermal gravimetric analysis (TGA) : Determine decomposition thresholds (e.g., >150°C) to guide storage conditions .

- Light exposure tests : UV-vis spectroscopy tracks photodegradation products under simulated sunlight .

- Biological matrix compatibility : Assess stability in serum or cell culture media to mimic in vivo environments .

Theoretical Framework Integration

Q. How can researchers align studies on this compound with broader chemical theories?

- Frontier molecular orbital (FMO) theory : Correlate HOMO-LUMO gaps with electrophilic/nucleophilic behavior in substitution reactions .

- Hammett substituent constants : Quantify mesityl’s electron-donating effects on thiadiazole reactivity .

- QSAR models : Derive predictive equations linking structural descriptors (e.g., logP, polar surface area) to bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.